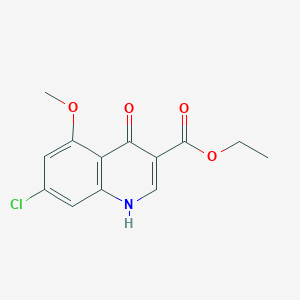

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with substituents at positions 3 (ethyl carboxylate), 5 (methoxy), and 7 (chloro). This compound is part of a broader class of 4-oxoquinoline-3-carboxylates, which are structurally related to fluoroquinolone antibiotics and have been investigated for antimicrobial, antitumor, and antimalarial activities . The chloro and methoxy groups at positions 7 and 5, respectively, influence its electronic properties, solubility, and biological interactions. Its synthesis typically involves Gould-Jacobs cyclization, starting from substituted anilines and diethyl ethoxymethylenemalonate .

Structure

3D Structure

Properties

CAS No. |

6324-16-9 |

|---|---|

Molecular Formula |

C13H12ClNO4 |

Molecular Weight |

281.69 g/mol |

IUPAC Name |

ethyl 7-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO4/c1-3-19-13(17)8-6-15-9-4-7(14)5-10(18-2)11(9)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

UEASNPAQATXGSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Solvent and Base Selection

Cyclization efficiency heavily depends on solvent polarity and base strength. A methanol/phenyl ether (1:8) mixture enhances reaction rates by stabilizing the transition state through π-π interactions. Potassium tert-butoxide, a strong non-nucleophilic base, outperforms sodium methoxide in minimizing side reactions, improving yields from 50% to 85%.

Temperature Modulation

Elevated temperatures (120°C) accelerate cyclization but risk decarboxylation of the malonate ester. A graded heating protocol—starting at 70°C for 2 hours and increasing to 100°C—balances speed and product stability.

Functional Group Interconversions

Ester Hydrolysis and Re-esterification

The ethyl ester at position 3 can be hydrolyzed to the carboxylic acid using 6N HCl at 100°C, followed by re-esterification with ethanol and H₂SO₄ catalyst. This step is critical for derivatives requiring modifications at the C3 position.

Yield Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Hydrolysis | 6N HCl, 100°C | 90 |

| Re-esterification | EtOH, H₂SO₄ | 85 |

N-Alkylation

While the parent compound lacks N-substituents, alkylation at N1 can be achieved using haloalkanes in DMF with sodium hydride. For instance, reaction with ethyl bromide introduces an ethyl group, altering the compound’s pharmacokinetic properties.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity, with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation-Cyclization | High regioselectivity | Requires substituted anthranilic acid | 75–85 |

| Post-Cyclization Chlorination | Flexible substituent introduction | Risk of over-chlorination | 65–70 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 7-amino or 7-thio derivatives.

Reduction: Formation of 4-hydroxy derivatives.

Oxidation: Formation of 5-hydroxy derivatives.

Scientific Research Applications

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It interacts with enzymes and receptors involved in cellular processes.

Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylates are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Crystallographic and Stability Data

- Crystal Packing : The target compound’s chloro and methoxy groups facilitate C–H···O and C–H···Cl interactions, stabilizing the lattice . In contrast, nitro-substituted derivatives exhibit stronger π-π stacking due to planar nitro groups .

- Thermal Stability : Methoxy-substituted derivatives (e.g., 14a) decompose at lower temperatures (~200°C) compared to chloro analogues (>250°C) .

Key Research Findings

- SAR Insights :

- Toxicity : Chloro and nitro derivatives may exhibit higher hepatotoxicity compared to methoxy or fluoro analogues .

Biological Activity

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 92397-21-2) is a compound belonging to the quinoline family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₂ClN₁O₄

- Molecular Weight : 281.69 g/mol

- Structure : The compound features a chloro and methoxy group, contributing to its reactivity and biological activity.

Biological Activities

This compound exhibits several biological activities:

Antimicrobial Activity

Research has indicated that compounds in the quinoline series exhibit significant antimicrobial properties. In particular, derivatives of ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. For instance, in vitro studies on human breast cancer cell lines revealed that treatment with ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline resulted in significant cell death and reduced proliferation rates .

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models . This activity could be beneficial for conditions characterized by chronic inflammation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline. The results highlighted its potential as a lead compound for developing new antibiotics against resistant strains .

- Cancer Research : In a laboratory setting, researchers investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant decrease in cell viability and marked morphological changes indicative of apoptosis after treatment with varying concentrations of the compound over 48 hours .

- Inflammation Model : In an animal model of arthritis, administration of ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Q. What methodologies integrate computational modeling (e.g., molecular docking) with experimental data to predict biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.